molecular formula C8H4BrF5O B1379973 1-Bromo-2-(difluoromethoxy)-4-(trifluoromethyl)benzene CAS No. 1417567-20-4

1-Bromo-2-(difluoromethoxy)-4-(trifluoromethyl)benzene

Cat. No. B1379973
CAS RN: 1417567-20-4
M. Wt: 291.01 g/mol
InChI Key: BSRSUBVCEBLPAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Bromo-2-(difluoromethoxy)benzene” is a chemical compound with the molecular formula C7H5BrF2O and a molecular weight of 223.01 . It is used as a biochemical for proteomics research .


Molecular Structure Analysis

The molecular structure of “1-Bromo-2-(difluoromethoxy)benzene” is represented by the SMILES notation: C1=CC=C(C(=C1)OC(F)F)Br .


Physical And Chemical Properties Analysis

The compound “1-Bromo-2-(difluoromethoxy)benzene” has a molecular weight of 223.02 . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Aryne Route to Naphthalenes

The research by Schlosser and Castagnetti (2001) explores the use of 1-bromo-2-(trifluoromethoxy)benzene and related compounds in generating arynes, which can be trapped in situ with furan to produce naphthalenes. This method facilitates the synthesis of 1- and 2-(trifluoromethoxy)naphthalenes, which can undergo further transformations to yield various derivates, showcasing the potential of these compounds in synthetic organic chemistry. This process involves the generation of phenyllithium intermediates from 1-bromo-(trifluoromethoxy)benzenes, which upon temperature manipulation, can lead to the formation of different arynes, indicating the versatility of these compounds in complex synthetic routes (Schlosser & Castagnetti, 2001).

Synthesis of (Trifluoromethyl)benzenes and -pyridines

Volle and Schlosser (2002) demonstrated the preparation of 1-ethoxy-3-trifluoromethyl-1,3-butadiene and its derivatives as Diels-Alder components, leading to the synthesis of functionalized (trifluoromethyl)benzenes and -pyridines. This research highlights the synthetic utility of (trifluoromethyl)benzene derivatives in constructing complex molecules, contributing to the field of organofluorine chemistry. The approach offers a pathway to synthesize trifluoromethyl-substituted phthalates, benzoates, and 4-(trifluoromethyl)pyridinecarboxylic acids, emphasizing the role of these compounds in developing new materials and molecules with potential applications in various domains (Volle & Schlosser, 2002).

Sodium Dithionite Initiated Coupling

Dmowski, Urbańczyk-Lipkowska, and Wójcik (2009) explored a unique sodium dithionite initiated coupling of CF3CHClBr with 1,3,5-trimethoxybenzene, leading to the synthesis of trifluoromethyl-bis(2,4,6-trimethoxyphenyl)methane. This study opens up new possibilities for the use of 1-bromo-2-(difluoromethoxy)-4-(trifluoromethyl)benzene and related compounds in creating materials with potential applications in medicinal chemistry, materials science, and beyond. The structure of the synthesized compound was confirmed through various spectroscopic methods and X-ray crystal analysis, showcasing the method's effectiveness in constructing complex molecules (Dmowski et al., 2009).

Safety and Hazards

The compound “1-Bromo-2-(difluoromethoxy)benzene” is labeled with the signal word “Warning” and has the following precautionary statements: P261-P305+P351+P338 . The hazard statements associated with it are H315-H319-H335 .

properties

IUPAC Name

1-bromo-2-(difluoromethoxy)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF5O/c9-5-2-1-4(8(12,13)14)3-6(5)15-7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRSUBVCEBLPAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)OC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1417567-20-4
Record name 1-bromo-2-(difluoromethoxy)-4-(trifluoromethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.